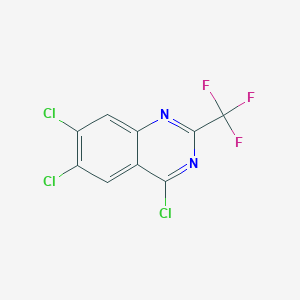![molecular formula C8H11Cl2N3 B13672464 (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is a chemical compound known for its significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core, making it a valuable molecule for various biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the pyrrolo-pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The methanamine group is then introduced via reductive amination or similar methods. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the free base with hydrochloric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine derivatives, while reduction can lead to the formation of amine derivatives .
Wissenschaftliche Forschungsanwendungen
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit certain signaling pathways by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. This makes it a valuable tool in the study of biochemical pathways and the development of new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
- (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine dihydrochloride
Uniqueness
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on specific molecular interactions and pathways .
Eigenschaften
Molekularformel |
C8H11Cl2N3 |
|---|---|
Molekulargewicht |
220.10 g/mol |
IUPAC-Name |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-5-6-4-8-7(11-6)2-1-3-10-8;;/h1-4,11H,5,9H2;2*1H |
InChI-Schlüssel |
CLLMPCAEYLCERX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N2)CN)N=C1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
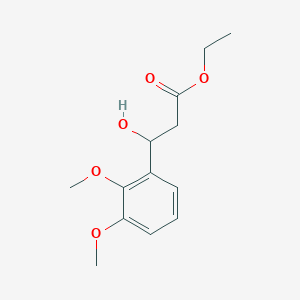

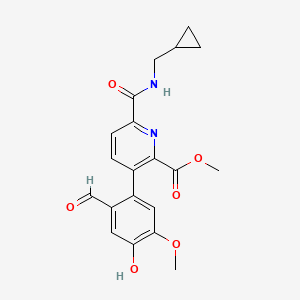
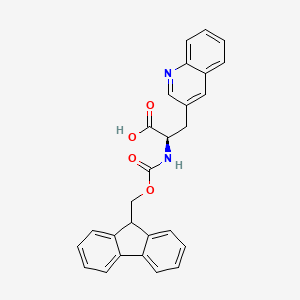
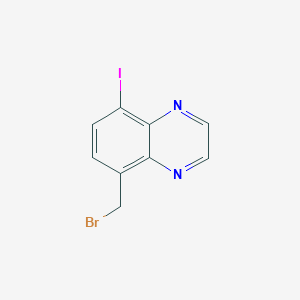
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

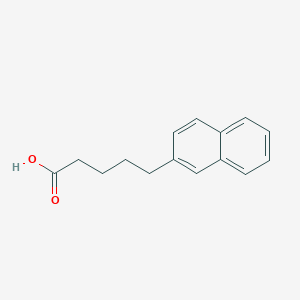
![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13672461.png)
